6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features both a tetrazole and a thiazolopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a tetrazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: Another tetrazole-containing compound with similar energetic properties.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich material with applications in high-energy materials.
Uniqueness
6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combined tetrazole and thiazolopyrimidine structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
6-(2H-tetrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N6OS/c14-6-4(5-9-11-12-10-5)3-8-7-13(6)1-2-15-7/h1-3H,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGCACIJTXLQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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